![molecular formula C16H19NO4S2 B2769292 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethylbutanoate CAS No. 896302-00-4](/img/structure/B2769292.png)
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethylbutanoate
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazoles can be synthesized through the reaction of α-haloketones and thioamides. In the pharmaceutical industry, thiazoles are important as they are found in various medicinally relevant molecules .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at C-5 and nucleophilic substitution at C-2 . They can also participate in cycloaddition reactions and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Stereoselective Synthesis
Research highlights the importance of stereoselective synthesis in organic chemistry. For example, the stereoselective asymmetric synthesis of trans isomers of natural products illustrates the capability to control stereochemistry in complex organic molecules, providing insights into the synthesis of similar compounds (Chikashita, Hirao, & Itoh, 1993).
Reaction Mechanisms
Studies on stereochemistry and reaction mechanisms, such as the effects of solvent and reactant changes on Grignard reactions with δ-keto esters, contribute to understanding how molecular structures and reaction conditions influence the outcomes of organic syntheses (Colantoni et al., 1978).
Heterocyclic Compound Synthesis
The synthesis of pyrazolo-triazole condensed systems demonstrates the potential for creating biologically active compounds, highlighting the importance of chemical transformations involving heterocyclic skeletons for pharmaceutical applications (Fedotov & Hotsulia, 2022).
Regioselective Reactions
Research into 1,3-dipolar cycloadditions emphasizes the role of regioselectivity in producing desired compounds, an essential concept for synthesizing specific molecules with potential applications in material science and drug development (Turk et al., 2001).
Material Science
The development of lipophilic pyrenyl derivatives encapsulated in water-soluble metalla-cages showcases the intersection of organic synthesis with material science, offering possibilities for drug delivery systems that utilize organic compounds in innovative ways (Mattsson et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-4-11(5-2)15(19)21-14-7-20-12(6-13(14)18)9-23-16-17-10(3)8-22-16/h6-8,11H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTMKXSVVPYVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC1=COC(=CC1=O)CSC2=NC(=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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